Cas no 14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)
14575-41-8 structure
Product Name:1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
CAS-nummer:14575-41-8
MF:C12H15N3O4
MW:265.265202760696
CID:228303
PubChem ID:228106
Update Time:2025-09-27
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,3,4-Butanetetrol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
- 1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
- 1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-butane-1,2,3,4-tetraol
- 2-Phenyl-4-(D-arabo-tetrahydroxybutyl)osotriazol
- AC1L5FZA
- AC1Q4WP3
- AC1Q7BP3
- ChemDiv2_002412
- D-(1R)-1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-erythritol
- D-Arabino-hexose-(glucose)-phenylosotriazol
- D-Glucose-phenylosotriazol
- D-Lyxo-hexose-(galactose)-phen
- L-Xylo-hexose-(sorbose)-phenylosotriazol
- NSC20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- NSC-243483
- NSC-20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetraol
- SMR000109147
- EU-0020028
- MLS002638738
- NSC405918
- CHEMBL1900682
- Z57044256
- HMS1375N14
- NSC46393
- Cambridge id 7031932
- NSC-405917
- NSC405917
- NSC-46393
- EN300-11410
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol
- HMS3086J03
- NSC243483
- DTXSID90281200
- 14575-41-8
- 1,2,3,4-butanetetrol, 1-(2-phenyl-2h-1,2,3-triazol-4-yl)-
- 1-(2-phenyl-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
- NSC-405918
- CCG-4990
- Oprea1_609277
- AKOS000117402
- AKOS016881521
-
- Inchi: 1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
- InChI-sleutel: JNMUJXXKLZFAIT-UHFFFAOYSA-N
- LACHT: OC(C(CO)O)C(C1C=NN(C2C=CC=CC=2)N=1)O
Berekende eigenschappen
- Exacte massa: 265.10635
- Monoisotopische massa: 265.10625597g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 276
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.8
- Topologisch pooloppervlak: 112Ų
Experimentele eigenschappen
- PSA: 111.63
- LogboekP: -0.98520
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11410-0.05g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-11410-0.1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-11410-0.25g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-11410-0.5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-11410-1.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-11410-2.5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-11410-5.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
| Enamine | EN300-11410-10.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
| Enamine | EN300-11410-1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95% | 1g |
$371.0 | 2023-10-26 | |
| Enamine | EN300-11410-5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95% | 5g |
$1075.0 | 2023-10-26 |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Gerelateerde literatuur
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
CN Leverancier
Bulk